molecular formula C21H18FNO4 B13704938 Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B13704938
M. Wt: 367.4 g/mol
InChI Key: XDCKHEZLVLJVRJ-UHFFFAOYSA-N
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Description

Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a benzyl group, a fluoro-methoxyphenyl group, and a dihydropyridine ring. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with β-keto esters in the presence of ammonium acetate. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound is believed to modulate ion channels, particularly calcium channels, which play a crucial role in various physiological processes. By binding to these channels, it can influence cellular activities such as muscle contraction and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known antihypertensive agent with a similar mechanism of action.

    Felodipine: Used in the treatment of high blood pressure and angina.

Uniqueness

Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridine derivatives. Its fluoro-methoxyphenyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets.

Properties

Molecular Formula

C21H18FNO4

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 1-benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxopyridine-2-carboxylate

InChI

InChI=1S/C21H18FNO4/c1-26-18-10-6-9-16(22)19(18)15-11-12-17(21(25)27-2)23(20(15)24)13-14-7-4-3-5-8-14/h3-12H,13H2,1-2H3

InChI Key

XDCKHEZLVLJVRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=CC=C(N(C2=O)CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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